1-(2-Azidoacetyl)piperidine-4-carbonitrile
Overview
Description
1-(2-Azidoacetyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Piperidine derivatives are utilized in the synthesis of compounds with significant in vitro anticancer activities. For instance, a series of pyrano[3,2-c]chromene derivatives exhibited excellent antitumor activity against various cancer cell lines, including mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2) cells. These compounds induced cell cycle arrest and triggered apoptosis in cancer cells, underlining the potential of piperidine as a catalyst in the synthesis of anticancer agents (El-Agrody et al., 2020).
Novel Synthesis Methods
Research has also focused on novel and efficient synthesis methods involving piperidine. For example, the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, where piperidine leads to piperidinium salts of pyrimidinones, demonstrates the role of piperidine in facilitating complex chemical reactions (Bararjanian et al., 2010).
Pharmaceutical Intermediates
Piperidine derivatives serve as intermediates in the synthesis of pharmaceuticals. The conversion of aziridines to stereodefined piperidines, which are further transformed into constrained amino acids, amino alcohols, and diazabicyclo[3.3.1]nonanes, highlights the versatility of piperidine derivatives in creating structurally complex and biologically significant molecules (Vervisch et al., 2010).
Catalysis and Green Chemistry
Piperidine not only acts as a catalyst but also aligns with green chemistry principles, as seen in the synthesis of dihydropyridines, which are key intermediates for calcium channel blockers. This synthesis method emphasizes the use of alkaline carbons as catalysts, offering a solvent-free and environmentally friendly approach (Perozo-Rondón et al., 2006).
Sensor Applications
In addition to pharmaceuticals, piperidine derivatives find applications in chemical sensing. For example, the synthesis of naphthalimide trifluoroacetyl acetonate, which reacts selectively with hydrazine, showcases the utility of piperidine-based compounds in developing chemodosimetric sensors with potential environmental and biological applications (Lee et al., 2013).
Properties
IUPAC Name |
1-(2-azidoacetyl)piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-5-7-1-3-13(4-2-7)8(14)6-11-12-10/h7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHTXIDXXKIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.